5-(4-fluoro-3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine
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Overview
Description
3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group at position 3 and a phenyl ring at position 5 The phenyl ring is further substituted with a fluoro group at position 4 and a trifluoromethyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluoro group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluoro and trifluoromethyl groups enhances the compound’s binding affinity and specificity, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Fipronil: A phenyl pyrazole insecticide with similar structural features, including a trifluoromethyl group.
Aminophenazone: A pyrazole derivative with an amino group, used as an analgesic and anti-inflammatory agent.
Metamizole: Another pyrazole derivative with analgesic and antipyretic properties.
Uniqueness
3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7F4N3 |
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Molecular Weight |
245.18 g/mol |
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H7F4N3/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8/h1-4H,(H3,15,16,17) |
InChI Key |
DOVHDNOKUISQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)N)C(F)(F)F)F |
Origin of Product |
United States |
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